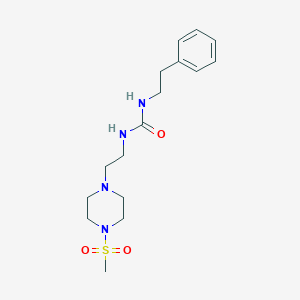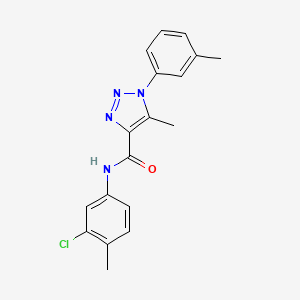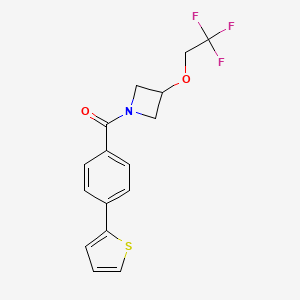
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea is a useful research compound. Its molecular formula is C16H26N4O3S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Method Development
A sensitive and selective method for the determination of oxytocin receptor antagonists, structurally related to the compound of interest, in human plasma has been developed. This method involves automated pre-column chemical derivatization followed by high-performance liquid chromatography with fluorescence detection. It highlights the compound's role in facilitating the analysis of biological samples, which is crucial for understanding its pharmacokinetics and metabolism in clinical research (Kline, Kusma, & Matuszewski, 1999).
Enzymatic Metabolism
Research into the oxidative metabolism of novel antidepressants has shown that compounds similar to 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-phenethylurea are metabolized by various cytochrome P450 enzymes. This study provides insights into the enzymatic pathways involved in the metabolism of these compounds, which is vital for drug development and safety assessments (Hvenegaard et al., 2012).
Anticancer Activity
A series of derivatives of the compound has been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. This research demonstrates the compound's potential as a base structure for developing novel anticancer agents. Among the series, specific derivatives showed good activity, indicating the possibility of further research to develop potential anticancer drugs (Mallesha et al., 2012).
Antimicrobial Agents
Derivatives of this compound have been synthesized and screened for their in vitro antimicrobial activity. This study highlights the compound's framework as a promising candidate for the development of new antimicrobial agents, with certain derivatives showing potent inhibitory activity against a range of bacteria (Krishnamurthy et al., 2011).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit the catalytic activity of certain enzymes, such as parp1 . This inhibition can lead to enhanced cleavage of these enzymes and increased activity of other enzymes, such as CASPASE 3/7 .
Biochemical Pathways
Related compounds have been found to exhibit antiviral activity, suggesting they may interact with pathways related to viral replication . Additionally, the observed increase in CASPASE 3/7 activity suggests the compound may affect apoptosis pathways .
Result of Action
Related compounds have been found to exhibit significant efficacy against human breast cancer cells . This suggests that the compound may have similar cytotoxic effects.
Properties
IUPAC Name |
1-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-24(22,23)20-13-11-19(12-14-20)10-9-18-16(21)17-8-7-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNLCPVVEIWGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)


![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)


methyl]piperazine](/img/structure/B2401170.png)



![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)
![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)
